Boc-D-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Peptides naturally consist of L-amino acids. However, incorporating D-amino acids can lead to unique properties, such as increased stability against enzymatic degradation and altered biological activity.

- Boc-D-alanine allows researchers to introduce D-alanine into peptides during solid-phase peptide synthesis (SPPS), a common method for creating peptides in the lab.

Design of Peptidomimetics:

- Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced bioavailability or resistance to proteolysis.

- By incorporating Boc-D-alanine, researchers can create peptidomimetics with altered conformations and interactions with biological targets.

Studies of Enzyme-Substrate Interactions:

- Labeling peptides with Boc-D-alanine can be useful for studying enzyme-substrate interactions. The D-amino acid can act as a probe to investigate the stereochemical requirements of the enzyme's active site.

Development of Antimicrobial Agents:

- Some D-amino acid-containing peptides exhibit antimicrobial activity. Boc-D-alanine can be used to synthesize these peptides and study their mechanisms of action against bacteria and other pathogens.

Protein Engineering:

- Boc-D-alanine can be incorporated into proteins to investigate the role of specific amino acids in protein folding, stability, and function. This can provide valuable insights into protein engineering strategies.

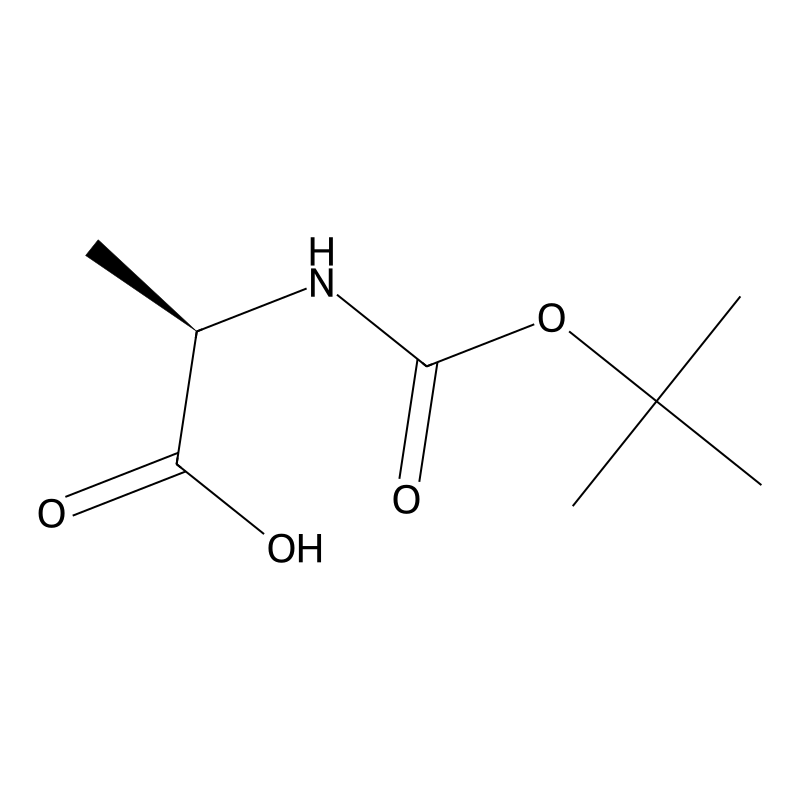

Boc-D-alanine, or N-tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid D-alanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has the molecular formula C₈H₁₅N O₄ and is primarily used in peptide synthesis due to its stability and ease of handling in organic reactions. The Boc group provides protection to the amine functionality, allowing for selective reactions without interfering with other functional groups present in a molecule.

- Formation of Peptides: The Boc group allows for the formation of peptide bonds with other amino acids when activated by coupling agents such as dicyclohexylcarbodiimide.

- Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, to yield free D-alanine.

- N-acylation: Boc-D-alanine can undergo acylation reactions to form derivatives that may have enhanced biological activity or altered solubility properties.

D-alanine itself plays a crucial role in various biological processes. It is an important component of bacterial cell walls and serves as a substrate for D-amino acid oxidase, which catalyzes its oxidative deamination. The presence of D-alanine is also significant in metabolic pathways and has been studied for its effects on neurotransmission and neuroprotection. Research indicates that D-alanine may influence the activity of certain neurotransmitter receptors, potentially impacting cognitive functions.

Boc-D-alanine can be synthesized through several methods:

- Direct Protection: D-alanine can be reacted with di-tert-butyl dicarbonate in the presence of a base (such as triethylamine) to introduce the Boc protecting group.

- Enzymatic Synthesis: Enzymatic methods using specific dehydrogenases can convert renewable substrates into D-alanine, followed by Boc protection .

- Chemical Resolution: Chiral resolution techniques can also be employed to isolate D-alanine from racemic mixtures, followed by Boc protection.

Boc-D-alanine is widely used in:

- Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

- Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in antimicrobial and neuroprotective agents.

- Biochemical Research: Used as a standard in studies involving amino acid metabolism and enzyme kinetics.

Studies have shown that Boc-D-alanine interacts with various enzymes involved in amino acid metabolism. For instance, it serves as a substrate for D-amino acid oxidase, which has implications in neurobiology and metabolic regulation. Additionally, research on its interaction with receptors has indicated potential roles in modulating neurotransmission .

Boc-D-alanine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| D-Alanine | C₃H₇NO₂ | Natural amino acid; involved in protein synthesis. |

| N-Boc-L-alanine | C₈H₁₅NO₄ | L-isomer; commonly used in peptide synthesis. |

| Boc-Glycine | C₇H₁₃NO₄ | Simplest amino acid; used as a building block. |

| Boc-Lysine | C₁₄H₂₄N₂O₄ | Contains an additional amino group; used in complex peptides. |

| Boc-Phenylalanine | C₁₃H₁₅NO₄ | Aromatic side chain; affects peptide properties. |

Boc-D-alanine's unique feature lies in its specific stereochemistry (D-form) and protective group, making it particularly useful for synthesizing peptides that require this specific configuration.

Molecular Architecture and Naming Conventions

Boc-D-alanine, systematically named (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, belongs to the class of N-protected α-amino acids. Its molecular formula, C₈H₁₅NO₄, reflects the incorporation of the Boc group (C₄H₉O₂) onto the amino terminus of D-alanine (C₃H₇NO₂). The stereochemistry at the α-carbon is explicitly denoted by the R configuration, distinguishing it from its L-enantiomer.

Table 1: Key Structural Properties of Boc-D-Alanine

The Boc group, (CH₃)₃C-O-C(=O)-, shields the amine functionality during synthetic sequences, enabling selective manipulation of other reactive sites. This protection is reversible under acidic conditions, facilitating its removal without perturbing sensitive substrates.